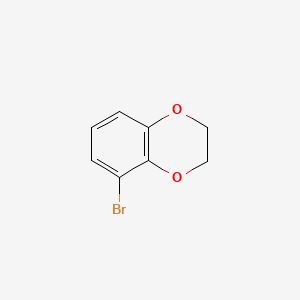

5-Bromo-1,4-benzodioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOZRIZXELGVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596264 | |

| Record name | 5-Bromo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58328-39-5 | |

| Record name | 5-Bromo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58328-39-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,4-benzodioxane from 3-Bromocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1,4-benzodioxane, a valuable intermediate in pharmaceutical research, starting from 3-bromocatechol. The core of this synthesis is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document details the experimental protocol, expected outcomes, and methods for characterization, with a focus on the formation and separation of potential regioisomers.

Reaction Overview and Mechanism

The synthesis of this compound from 3-bromocatechol and a suitable C2 electrophile, such as 1,2-dibromoethane, proceeds via a double intramolecular Williamson ether synthesis. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide. This phenoxide then undergoes two sequential nucleophilic substitution reactions with the electrophile to form the dioxane ring.

Due to the unsymmetrical nature of the 3-bromocatechol starting material, the reaction can theoretically yield two regioisomers: this compound and 8-Bromo-1,4-benzodioxane. The formation of these isomers is a critical consideration in this synthesis, and their separation is a key step in obtaining the desired product.

Signaling Pathway of the Synthesis

Caption: Williamson ether synthesis pathway for this compound.

Experimental Protocol

This protocol is adapted from the synthesis of structurally similar bromo-1,4-benzodioxane derivatives. Researchers should optimize conditions as necessary for their specific laboratory setup.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| 3-Bromocatechol | 14381-51-2 | 189.01 | >98.0% |

| 1,2-Dibromoethane | 106-93-4 | 187.86 | 98% |

| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | ≥99% |

| Acetone | 67-64-1 | 58.08 | Anhydrous, ≥99.5% |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

| Petroleum Ether | 8032-32-4 | N/A | ACS Grade |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ≥97% |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromocatechol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.

-

Addition of Electrophile: To the stirred suspension, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is anticipated to be complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Extraction: Dissolve the crude product in ethyl acetate and wash with water (2 x) and brine (1 x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient. The two regioisomers, this compound and 8-Bromo-1,4-benzodioxane, are expected to be separable. Based on the elution order of similar compounds, the 8-bromo isomer is likely to elute first.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

| Product | Expected Elution Order | Estimated Yield (%) |

| 8-Bromo-1,4-benzodioxane | First | ~25 |

| This compound | Second | ~40 |

Yields are estimated based on a similar synthesis and may vary.

Characterization of Products

The two regioisomers can be distinguished and characterized using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Spectroscopic Data

| Compound | 1H NMR (Aromatic Region, δ ppm) | 13C NMR (Aromatic Region, δ ppm) |

| This compound | Three signals: dd, dd, and t | Signals consistent with a brominated benzodioxane structure |

| 8-Bromo-1,4-benzodioxane | Three signals: dd, dd, and t | Signals consistent with a brominated benzodioxane structure |

Note: The 1H and 13C NMR spectra of the two isomers are expected to be very similar. Unambiguous identification often requires 2D NMR techniques such as HMBC to assign the quaternary carbons of the dioxane ring junction.

Safety Considerations

-

3-Bromocatechol: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1,2-Dibromoethane: Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. Handle with extreme caution in a fume hood, using appropriate PPE.

-

Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

-

Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.

Conclusion

The synthesis of this compound from 3-bromocatechol is a feasible process based on the well-established Williamson ether synthesis. The key challenges are the control of regioselectivity and the separation of the resulting isomers. The provided protocol, adapted from a similar synthesis, offers a solid starting point for researchers. Careful execution of the experimental procedure and thorough characterization of the products are essential for obtaining the desired compound in good purity and yield. This guide provides the necessary technical information for drug development professionals to successfully synthesize this important building block.

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 5-Bromo-1,4-benzodioxane (CAS No: 58328-39-5), a key intermediate in synthetic and medicinal chemistry. The information is intended for professionals in research and drug development, presenting quantitative data, experimental methodologies, and its role in synthetic applications.

Molecular Structure and Identifiers

This compound is an aromatic heterocyclic compound. The structure consists of a benzene ring fused to a 1,4-dioxane ring, with a bromine atom substituted at the 5-position of the benzodioxane framework.

| Identifier | Value |

| IUPAC Name | 5-bromo-2,3-dihydro-1,4-benzodioxine[1][2][3] |

| CAS Number | 58328-39-5[1][2][3][4][5][6] |

| Molecular Formula | C₈H₇BrO₂[1][3][4][6] |

| SMILES | C1COC2=C(O1)C=CC=C2Br[1][2] |

| InChIKey | NGOZRIZXELGVHK-UHFFFAOYSA-N[1][2][5] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing reaction conditions.

| Property | Value | Source |

| Molecular Weight | 215.04 g/mol | [1][4][5][6] |

| Appearance | Clear colorless to yellow liquid / Solid | [2][5] |

| Melting Point | 55.5 °C | [4] |

| Boiling Point | 260.9 °C at 760 mmHg | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.579 | [4] |

| Flash Point | 119.6 ± 22.6 °C | [4] |

| Storage Conditions | Room temperature | [4][7] |

Computational Descriptors

Computational models provide valuable insights into the behavior of a molecule. The following descriptors for this compound have been calculated.

| Computed Property | Value | Source |

| XLogP3 | 2.3 | [1][4] |

| Topological Polar Surface Area (TPSA) | 18.5 Ų | [1][4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Heavy Atom Count | 11 | [4] |

| Complexity | 140 | [1][4] |

| Covalently-Bonded Unit Count | 1 | [4] |

Experimental Protocols

Detailed experimental procedures are essential for the replication of results and further research. The following sections describe generalized protocols for the synthesis and characterization of benzodioxane derivatives, based on established methodologies.

The synthesis of 1,4-benzodioxane derivatives often involves the Williamson ether synthesis. A general procedure for preparing a substituted benzodioxane, based on the synthesis of methyl this compound-2-carboxylate, is as follows.[8]

-

Reactant Preparation : An equimolar amount of a substituted catechol (e.g., 3-bromocatechol) and a suitable di-halo compound (e.g., methyl 2,3-dibromopropionate) are combined.

-

Reaction : The reactants are dissolved in a polar aprotic solvent, such as acetone.

-

Base Addition : An excess of a weak base, typically three equivalents of potassium carbonate (K₂CO₃), is added to facilitate the deprotonation of the catechol hydroxyl groups.

-

Reflux : The reaction mixture is heated to reflux and stirred overnight to ensure the completion of the cyclization reaction.

-

Work-up : After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification : The crude product is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. Final purification is achieved via column chromatography on silica gel to isolate the desired product.[8]

The unambiguous identification of the synthesized compound and its regioisomers is critical. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the number of different types of protons and their local chemical environment. For this compound, specific signals corresponding to the aromatic and dioxane ring protons would be observed.

-

¹³C NMR : Identifies the number of chemically non-equivalent carbon atoms.

-

2D NMR (HSQC and HMBC) : Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule, which is especially important for distinguishing between isomers such as the 5-bromo and 8-bromo derivatives.[8][9]

-

-

Mass Spectrometry (MS) :

-

High-Resolution Mass Spectrometry (HRMS) , often using Electrospray Ionization (ESI-MS), is used to determine the exact mass of the molecule, which confirms its elemental composition.[10]

-

-

Infrared (IR) Spectroscopy :

-

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by observing the vibrational frequencies of bonds.[10]

-

Applications in Research and Development

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[8][11] this compound serves as a versatile synthetic intermediate for introducing this important pharmacophore into larger molecules.

Its primary utility lies in its role as a building block for creating more complex molecules, often through cross-coupling reactions where the bromine atom can be substituted. One notable application is in the preparation of kinase M2 activators, which are being investigated for cancer therapy.[12]

Caption: General workflow for the synthesis and purification of this compound derivatives.

Caption: Logical diagram illustrating the role of this compound in drug discovery.

References

- 1. 5-Bromo-2,3-dihydro-1,4-benzodioxine | C8H7BrO2 | CID 18787268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Benzodioxanes | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. This compound AldrichCPR 58328-39-5 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scirp.org [scirp.org]

- 11. tsijournals.com [tsijournals.com]

- 12. 5-BROMO-2,3-DIHYDRO-1,4-BENZODIOXANE CAS#: 58328-39-5 [amp.chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-1,4-benzodioxane (CAS 58328-39-5). Due to the limited availability of public domain experimental spectra for this compound, this guide presents predicted spectral data and includes detailed experimental protocols for acquiring high-quality NMR spectra for this class of compounds. The information contained herein is essential for the structural elucidation, purity assessment, and quality control of this compound and its analogues in research and drug development.

Introduction

This compound is a halogenated derivative of the 1,4-benzodioxane scaffold, a core structure found in a variety of biologically active compounds. The precise characterization of this molecule is crucial for its application in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This guide focuses on the ¹H and ¹³C NMR spectral features of this compound, providing a foundational understanding for researchers working with this and related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~ 7.0 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| H-7 | ~ 6.8 | Triplet (t) | J ≈ 8.0 |

| H-8 | ~ 6.9 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| O-CH₂-CH₂-O | ~ 4.3 | Multiplet (m) | - |

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the dioxan oxygen atoms. The protons on the dioxan ring are expected to appear as a complex multiplet due to their symmetric environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~ 115 |

| C-6 | ~ 125 |

| C-7 | ~ 122 |

| C-8 | ~ 118 |

| C-4a | ~ 143 |

| C-8a | ~ 142 |

| O-CH₂-CH₂-O | ~ 64 |

Note: The chemical shift of C-5 is expected to be significantly influenced by the direct attachment of the bromine atom. The quaternary carbons C-4a and C-8a will appear at lower field due to their attachment to oxygen atoms.

Experimental Protocols

The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and well-defined residual solvent peak. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) may also be used depending on the sample's solubility.

-

Internal Standard: Add a small amount (typically 1-2 µL of a dilute solution) of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve optimal signal dispersion and resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitative analysis is required.

-

Number of Scans: 8-16 scans for a sample of sufficient concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the resulting spectrum to ensure all peaks have a pure absorption line shape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound and the logical relationship of the atoms for NMR signal assignment.

Caption: Molecular structure and NMR signal correlations for this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. While experimental data is not widely available, the predicted data and detailed experimental protocols offered here serve as a valuable resource for scientists and researchers. The provided methodologies and structural correlations will aid in the accurate identification and characterization of this compound, facilitating its use in further scientific endeavors. It is recommended that researchers acquiring experimental data for this compound contribute it to public databases to enhance the collective knowledge base.

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 5-Bromo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 5-Bromo-1,4-benzodioxane. It includes detailed experimental protocols, data interpretation, and visual representations of the analytical workflow, designed to assist researchers in the structural elucidation and characterization of this and similar compounds.

Introduction to this compound

This compound is a brominated derivative of the heterocyclic compound 1,4-benzodioxane. The 1,4-benzodioxane moiety is a common scaffold in a variety of biologically active molecules and natural products, exhibiting a range of pharmacological activities. The introduction of a bromine atom onto the aromatic ring can significantly influence the compound's physical, chemical, and biological properties, making its unambiguous identification and characterization crucial in drug discovery and development. FT-IR and mass spectrometry are powerful analytical techniques for the structural confirmation of such molecules.

Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by the presence of a prominent molecular ion peak cluster and specific fragment ions. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), all bromine-containing fragments will appear as a pair of peaks (M and M+2) with nearly equal intensity.

Molecular Ion: The molecular ion peaks for this compound (C₈H₇BrO₂) are expected at m/z 214 and 216.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is anticipated to proceed through several key pathways:

-

Loss of a bromine radical (•Br): This is a common fragmentation for bromoalkanes and aromatic bromides, leading to the formation of a cation at m/z 135.

-

Retro-Diels-Alder (RDA) reaction: The dioxane ring can undergo a characteristic RDA fragmentation, leading to the expulsion of ethene oxide (C₂H₄O), resulting in a fragment ion.

-

Cleavage of the dioxane ring: Fragmentation can also occur within the dioxane ring, leading to the loss of formaldehyde (CH₂O) or other small neutral molecules.

-

Loss of CO: Following initial fragmentation, the resulting ions can undergo further rearrangement and loss of carbon monoxide.

Quantitative Data Summary

The following table summarizes the expected key ions in the mass spectrum of this compound.

| m/z (Proposed) | Ion Structure | Fragmentation Pathway |

| 214, 216 | [C₈H₇BrO₂]⁺ | Molecular Ion |

| 185, 187 | [C₇H₄BrO]⁺ | [M - CHO]⁺ |

| 157, 159 | [C₆H₄Br]⁺ | [M - C₂H₃O₂]⁺ |

| 135 | [C₈H₇O₂]⁺ | [M - Br]⁺ |

| 78 | [C₆H₄O]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ | Loss of Br and subsequent rearrangements |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with a 5973 MS detector or similar).

-

Capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

GC-MS Parameters:

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 80 °C, hold for 2 min |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Solvent Delay | 3 min |

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern, noting the molecular ion peaks and the m/z values of the major fragment ions.

-

Compare the experimental spectrum with theoretical fragmentation patterns and, if available, with a reference spectrum.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FT-IR Spectrum and Characteristic Absorptions

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic structure.

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene groups in the dioxane ring will be observed below 3000 cm⁻¹.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkages (C-O-C) in the dioxane ring are expected to produce strong absorptions in the 1300-1000 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine stretching vibration is typically observed in the fingerprint region, usually between 600 and 500 cm⁻¹.

-

Aromatic C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region.

Quantitative Data Summary

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) (Proposed) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium |

| 1600 - 1585 | Aromatic C=C Stretch | Medium to Strong |

| 1500 - 1400 | Aromatic C=C Stretch | Medium to Strong |

| 1270 - 1200 | Asymmetric C-O-C Stretch | Strong |

| 1100 - 1020 | Symmetric C-O-C Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

| 600 - 500 | C-Br Stretch | Medium to Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

This protocol describes a general procedure for obtaining an FT-IR spectrum of this compound using an ATR accessory.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5, or similar).

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide).

Sample Preparation:

-

This compound is a liquid at room temperature, so it can be analyzed directly. Ensure the sample is free of particulate matter.

Measurement Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Spectrum:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Collection Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after the measurement using a soft tissue and an appropriate solvent.

-

Data Analysis:

-

The spectrometer software will automatically perform the background subtraction.

-

Identify the major absorption bands in the spectrum.

-

Assign the observed bands to the corresponding functional group vibrations based on established correlation tables and comparison with spectra of similar compounds.

Workflow and Data Relationship Visualization

The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship between the analytical techniques and the information obtained.

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical relationship of analytical data to structural confirmation.

An In-depth Technical Guide to the Chemical Reactivity of the Bromine Atom in 5-Bromo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 5-Bromo-1,4-benzodioxane, a versatile building block in medicinal chemistry and drug discovery.[1][2][3] The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds, and the bromine atom at the 5-position serves as a key handle for molecular elaboration through various cross-coupling reactions.[1][2] This document details the core principles of its reactivity, provides representative experimental protocols for key transformations, and presents quantitative data to guide reaction optimization.

Core Concepts of Reactivity

The chemical reactivity of the bromine atom in this compound is primarily dictated by its nature as an aryl bromide. The carbon-bromine (C-Br) bond on the aromatic ring is susceptible to cleavage by transition metal catalysts, most notably palladium complexes. This reactivity enables the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4] Aryl bromides, such as this compound, offer a good balance of reactivity and stability, making them ideal substrates for a wide range of coupling reactions. The electronic nature of the 1,4-benzodioxane moiety, with its ether linkages, influences the electron density of the aromatic ring and can affect the rate and efficiency of these transformations.

The most synthetically useful reactions involving the bromine atom of this compound are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability.[5][6][7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most effective methods for the functionalization of this compound. These reactions generally proceed through a catalytic cycle involving a palladium(0) active species.[8][9]

A general workflow for these reactions is depicted below:

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent (typically a boronic acid) with an organic halide.[7] This reaction is widely used in the pharmaceutical industry due to its mild conditions and the low toxicity of the boron-containing reagents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. ajphr.com [ajphr.com]

- 9. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]

The Rising Potential of the 5-Bromo-1,4-benzodioxane Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic compounds.[1][2][3][4][5] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for designing molecules that can interact with a variety of biological targets. The introduction of a bromine atom at the 5-position of this scaffold, creating the 5-Bromo-1,4-benzodioxane core, offers a unique combination of steric and electronic properties that medicinal chemists are beginning to exploit in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities associated with the this compound scaffold, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways.

Diverse Biological Activities of 1,4-Benzodioxane Derivatives

The broader class of 1,4-benzodioxane derivatives has demonstrated a wide spectrum of pharmacological activities, including:

-

Anticancer Activity: Derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of enzymes like Focal Adhesion Kinase (FAK) and mTOR.[5][6]

-

Antibacterial Activity: Certain 1,4-benzodioxane derivatives exhibit potent antibacterial activity by targeting essential bacterial enzymes such as FabH.[5]

-

Receptor Modulation: The scaffold is a key component in ligands for a range of receptors, including adrenergic, serotoninergic, and nicotinic acetylcholine receptors, indicating its potential in treating neurological and cardiovascular disorders.[3][7][8]

-

Anti-inflammatory Activity: Some derivatives have shown promising anti-inflammatory properties, with efficacy comparable to or exceeding that of known anti-inflammatory drugs.[9]

-

Antimicrobial Activity: The related compound 5-bromo-5-nitro-1,3-dioxane (bronidox) has been studied for its antimicrobial action, which is believed to involve the oxidation of essential protein thiols.[10]

While much of the existing research focuses on the broader 1,4-benzodioxane class, the 5-bromo substitution serves as a versatile synthetic handle for further molecular exploration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[11]

Quantitative Data Summary

The following tables summarize quantitative data for various 1,4-benzodioxane derivatives, highlighting the potential of this scaffold. While specific data for a wide range of this compound derivatives is still emerging, the data for related compounds underscores the promise of this chemical class.

Table 1: Anticancer Activity of 1,4-Benzodioxane Derivatives

| Compound Class | Specific Derivative | Target Cell Line/Enzyme | Activity Metric | Value | Reference |

| 1,3,4-Thiadiazole derivatives | Not Specified | Not Specified | GI₅₀ | 4.1 µM | [5] |

| Yeast Hsp90 | IC₅₀ | 7.1 µM | [5] | ||

| Hydrazone derivatives | Compound 7e | MDA-MB-435 (Melanoma) | GI₅₀ | 0.20 µM | [6] |

| M14 (Melanoma) | GI₅₀ | 0.46 µM | [6] | ||

| SK-MEL-2 (Melanoma) | GI₅₀ | 0.57 µM | [6] | ||

| UACC-62 (Melanoma) | GI₅₀ | 0.27 µM | [6] | ||

| mTOR Kinase | IC₅₀ | 5.47 µM | [6] |

Table 2: Antibacterial Activity of 1,4-Benzodioxane Derivatives

| Compound Class | Specific Derivative | Bacterial Strain/Enzyme | Activity Metric | Value | Reference |

| Cinnamaldehyde acylhydrazones | o-nitrocinnamaldehyde hydrazone of 1,4-benzodioxane-5-carboxylic acid | E. coli | MIC | 1.5-6 µg/mL | [5] |

| P. aeruginosa | MIC | 1.5-6 µg/mL | [5] | ||

| S. aureus | MIC | 1.5-6 µg/mL | [5] | ||

| B. subtilis | MIC | 1.5-6 µg/mL | [5] | ||

| E. coli FabH | IC₅₀ | 3.5 µM | [5] | ||

| Thiazolidinedione piperazine derivatives | N-(2-pyridyl) derivative | E. coli, P. aeruginosa, S. aureus, B. subtilis | MIC | 1.5-7 µM | [5] |

| E. coli FabH | IC₅₀ | 60 nM | [5] |

Key Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate the biological activities of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of a compound to inhibit cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-435 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Kinase Inhibition Assay (e.g., mTOR)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reagents: Prepare a reaction buffer containing ATP, the kinase substrate (e.g., a specific peptide), and the recombinant kinase enzyme (e.g., mTOR).

-

Compound Incubation: In a 96-well plate, add the this compound derivative at various concentrations.

-

Reaction Initiation: Add the kinase, substrate, and ATP to initiate the enzymatic reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

-

Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled ATP analog.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control with no inhibitor. Determine the IC₅₀ (concentration that inhibits enzyme activity by 50%) by plotting inhibition against compound concentration.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Bacterial Culture: Grow a bacterial strain (e.g., E. coli) in a suitable broth medium overnight to obtain a log-phase culture.

-

Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological evaluation of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed for the broader 1,4-benzodioxane class, coupled with the synthetic versatility afforded by the bromo substituent, provides a strong rationale for the continued exploration of this chemical space. Future research should focus on the systematic synthesis and screening of this compound libraries against a wide range of biological targets. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, a deeper investigation into their mechanisms of action, utilizing modern chemical biology and proteomic approaches, will be essential to fully unlock the therapeutic potential of this intriguing scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. scite.ai [scite.ai]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Gestodene: Properties, Mechanism of Action, and Hazards

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The provided CAS number, 58328-39-5, is predominantly associated with the chemical reagent 5-Bromo-1,4-benzodioxane in chemical databases. However, the scope of this request for an in-depth technical guide, including signaling pathways and detailed experimental methodologies, strongly suggests an interest in a pharmacologically active substance. Gestodene, a synthetic progestogen with the CAS number 60282-87-3 , aligns with these requirements. This guide will therefore focus on Gestodene. A summary of the available information for this compound is provided at the end of this document for clarity.

Gestodene (CAS: 60282-87-3)

Gestodene is a potent synthetic progestogen belonging to the third generation of progestins.[1] It is a key active ingredient in numerous combination oral contraceptive pills and is also utilized in menopausal hormone therapy.[2] First synthesized in 1975, it was introduced for medical use in 1987.[2] Gestodene is recognized for its high progestational potency, allowing for its use at very low dosages.[2][3]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Gestodene.

| Property | Value | Source(s) |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one | [2][4] |

| Molecular Formula | C₂₁H₂₆O₂ | [4][5] |

| Molecular Weight | 310.4 g/mol | [4][5] |

| Exact Mass | 310.193280068 g/mol | [4][5] |

| Melting Point | 197.9 °C | [2] |

| Bioavailability | ~96% | [2] |

| Protein Binding | 98% (64% to SHBG, 34% to albumin) | [2] |

| Elimination Half-Life | 12-15 hours | [2] |

| Metabolism | Liver (reduction, hydroxylation) | [2] |

| Excretion | Urine | [2] |

Mechanism of Action

Gestodene's primary application is as a contraceptive, where it functions through a multi-faceted mechanism of action by acting as an agonist of the progesterone receptor.[1][2] This interaction mimics the effects of natural progesterone, leading to the prevention of pregnancy through three main pathways:

-

Inhibition of Ovulation: Gestodene suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][6] This hormonal suppression prevents the maturation and release of an egg from the ovaries.[6]

-

Alteration of Cervical Mucus: It induces changes in the cervical mucus, making it thicker and more viscous.[1][6] This altered consistency creates a barrier that is difficult for sperm to penetrate, thereby reducing the likelihood of fertilization.[1]

-

Endometrial Modification: Gestodene alters the endometrium (the lining of the uterus), making it unreceptive to the implantation of a fertilized egg.[1][6]

These combined actions make Gestodene a highly effective component of oral contraceptives.[6]

Caption: Mechanism of action of Gestodene in preventing pregnancy.

Hazards and Toxicological Profile

While generally well-tolerated, Gestodene, particularly in combination with an estrogen, is associated with a range of potential side effects and hazards.

| Hazard Category | Examples | Source(s) |

| Common Side Effects | Nausea, vomiting, headaches, breast tenderness, mood changes, changes in body weight, changes in libido, irregular menstrual bleeding. | [2][4][7] |

| Serious Risks | Venous Thromboembolism (VTE): Increased risk of blood clots, deep vein thrombosis (DVT), and pulmonary embolism (PE). Women taking oral contraceptives with gestodene are reported to have a 5.6 times higher risk of VTE than non-users. | [2][7][8] |

| Arterial Thrombosis: Increased risk of myocardial infarction and stroke. | [4][7] | |

| Carcinogenicity: Suspected of causing cancer (GHS classification). | [9] | |

| Reproductive Toxicity: May damage fertility or the unborn child (GHS classification). | [9] | |

| Liver Problems: Rare instances of impaired liver function. | [7] | |

| Hypertension: Potential for increased blood pressure. | [7] | |

| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | [9] |

Experimental Protocols

Detailed, step-by-step experimental protocols for Gestodene are proprietary and not available in the public domain. However, based on its known synthesis and biological function, a general workflow for its development and evaluation can be outlined.

Synthesis: The synthesis of Gestodene can be accomplished through several methods, often starting from 18-methyl-4-estren-3,17-dione.[10][11] One reported method involves a five-step process that includes the selective protection of the C-3 carbonyl group and the installation of a phenylsulfoxide group at the C-16 position.[11]

Biological Evaluation Workflow: The biological activity of a synthetic progestin like Gestodene would be assessed through a series of in vitro and in vivo experiments.

-

In Vitro Assays:

-

Receptor Binding Assays: To determine the affinity and selectivity of Gestodene for the progesterone receptor and other steroid receptors (e.g., androgen, glucocorticoid receptors). This would involve competitive binding experiments using radiolabeled ligands and purified receptor proteins.

-

Cell-Based Reporter Gene Assays: To measure the functional agonist or antagonist activity of Gestodene at the progesterone receptor. This involves transfecting cells with a progesterone receptor expression vector and a reporter gene construct that is activated by receptor binding.

-

-

In Vivo Animal Studies:

-

Ovulation Inhibition Assays: To determine the dose of Gestodene required to inhibit ovulation in animal models (e.g., rats or rabbits). This is a key measure of its contraceptive potency. The oral dosage of gestodene required for ovulation inhibition in women is reported to be 30 or 40 μg per day.[2]

-

Uterine Histology: To assess the effects of Gestodene on the endometrial lining of the uterus in animal models, confirming its ability to create an unreceptive environment for implantation.

-

Toxicology Studies: To evaluate the short-term and long-term safety of Gestodene, including assessments of carcinogenicity and reproductive toxicity, as indicated by its GHS hazard classifications.[9]

-

Caption: General experimental workflow for a synthetic progestin.

Summary: this compound (CAS: 58328-39-5)

As noted, the CAS number 58328-39-5 corresponds to this compound. This compound is a chemical intermediate and not a therapeutic agent.

Properties and Hazards

| Property | Value | Source(s) |

| Synonyms | 5-Bromo-2,3-dihydro-1,4-benzodioxine | [12][13] |

| Molecular Formula | C₈H₇BrO₂ | [12][14] |

| Molecular Weight | 215.04 g/mol | [12][14] |

| Appearance | Solid | [12][14] |

| Primary Use | Reagent in chemical synthesis, such as in the preparation of kinase M2 activators for cancer therapy. | [12] |

| Hazards | GHS Classification: Acute toxicity, Oral (Category 4). Hazard Statements: H302 (Harmful if swallowed). | [12][14] |

References

- 1. What is Gestodene used for? [synapse.patsnap.com]

- 2. Gestodene - Wikipedia [en.wikipedia.org]

- 3. Introduction of Gestodene_Chemicalbook [chemicalbook.com]

- 4. Gestodene | C21H26O2 | CID 3033968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gestodene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. What is the mechanism of Gestodene? [synapse.patsnap.com]

- 7. What are the side effects of Gestodene? [synapse.patsnap.com]

- 8. What is Gestodene? - The Lowdown [thelowdown.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. [Synthesis of gestodene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-BROMO-2,3-DIHYDRO-1,4-BENZODIOXANE | 58328-39-5 [chemicalbook.com]

- 13. 5-Bromo-2,3-dihydro-1,4-benzodioxine | C8H7BrO2 | CID 18787268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound AldrichCPR 58328-39-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,4-benzodioxane and its Regioisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 5-Bromo-1,4-benzodioxane and its regioisomers. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a bromine atom onto the aromatic ring offers a versatile handle for further functionalization, making the synthesis of its various regioisomers a critical aspect of drug discovery and development. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathways for clarity.

Synthetic Strategies for Brominated 1,4-Benzodioxanes

The synthesis of brominated 1,4-benzodioxane regioisomers can be broadly categorized into two main strategies:

-

Strategy A: Williamson Ether Synthesis. This approach involves the condensation of a pre-brominated catechol with a suitable C2-synthon, typically 1,2-dibromoethane or a related derivative. The regioselectivity of the final product is determined by the position of the bromine atom on the starting catechol.

-

Strategy B: Electrophilic Aromatic Substitution. This strategy entails the direct bromination of the pre-formed 1,4-benzodioxane ring. The regioselectivity of this reaction is governed by the directing effects of the ether oxygens and any existing substituents on the aromatic ring.

The choice of strategy depends on the desired regioisomer and the availability of starting materials.

Synthesis of 5-Bromo- and 8-Bromo-1,4-benzodioxane Derivatives

The synthesis of 5-bromo and 8-bromo substituted 1,4-benzodioxanes is typically achieved through the Williamson ether synthesis, starting from 3-bromocatechol. The reaction of 3-bromocatechol with a C2-synthon can lead to a mixture of the 5-bromo and 8-bromo regioisomers, which can then be separated by chromatography.

A notable example is the synthesis of methyl 5-bromo- and 8-bromo-1,4-benzodioxane-2-carboxylate, which are versatile intermediates for further chemical modifications.[1][2]

Experimental Protocol: Synthesis of Methyl 5-Bromo- and 8-Bromo-1,4-benzodioxane-2-carboxylate[1][2]

This protocol describes the reaction of 3-bromocatechol with methyl 2,3-dibromopropionate.

Materials:

-

3-Bromocatechol

-

Methyl 2,3-dibromopropionate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A mixture of equimolar amounts of 3-bromocatechol and methyl 2,3-dibromopropionate is prepared in acetone.

-

Three equivalents of potassium carbonate are added to the mixture.

-

The reaction mixture is heated at reflux overnight.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is subjected to a standard aqueous work-up.

-

The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (80:20) eluent.

Results:

Two fractions are isolated and identified as the 8-bromo and 5-bromo isomers.

| Product | Elution Order | Yield |

| Methyl 8-bromo-1,4-benzodioxane-2-carboxylate | First | 25% |

| Methyl this compound-2-carboxylate | Second | 40% |

Diagram of the Synthesis of 5- and 8-Bromo-1,4-benzodioxane-2-carboxylate Derivatives

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 5-Bromo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids.[1][2] 5-Bromo-1,4-benzodioxane is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the synthesis of a wide array of derivatives with potential biological activity.

This document provides a detailed experimental protocol for the Suzuki coupling of this compound with various arylboronic acids. It includes recommended reaction conditions, a step-by-step procedure, and expected outcomes based on analogous reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[1][3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide.[3]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[3]

Experimental Protocols

This section details a general and reliable procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)[3]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[3]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)[3]

-

Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)[1][3]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

-

Silica gel for column chromatography

General Procedure:

-

To a dry Schlenk flask or reaction tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).[3]

-

Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

Add the anhydrous solvent via syringe. A mixture of 1,4-dioxane and water (typically 4:1 or 5:1) is commonly used.[1]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,4-benzodioxane derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These values are based on established protocols for similar aryl bromides and serve as a guideline for expected outcomes.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid - Catalyst and Base Screening

| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |

| 2 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~90-98 |

| 3 | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | Toluene | 100 | 10 | ~80-90 |

| 4 | PdCl₂(dppf) (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | ~90-97 |

Table 2: Substrate Scope - Suzuki Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-1,4-benzodioxane | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1,4-benzodioxane | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 88 |

| 3 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1,4-benzodioxane | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 10 | 95 |

| 4 | 3-Thienylboronic acid | 5-(Thiophen-3-yl)-1,4-benzodioxane | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 14 | 85 |

| 5 | 4-Acetylphenylboronic acid | 5-(4-Acetylphenyl)-1,4-benzodioxane | PdCl₂(dppf) (2) | K₃PO₄ (3) | DMF | 110 | 8 | 89 |

Note: Yields are based on isolated product after purification and are representative examples from similar reactions in the literature. Actual yields may vary depending on the specific reaction conditions and purity of reagents.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 5-Bromo-1,4-benzodioxane Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Bromo-1,4-benzodioxane-2-carboxylic acid as a versatile building block in solid-phase organic synthesis (SPOS). The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3] The strategic placement of a bromine atom and a carboxylic acid on this scaffold allows for its immobilization on a solid support and subsequent diversification, making it an ideal candidate for the generation of combinatorial libraries for drug discovery and other applications.

This document outlines the synthesis of the key building block, its attachment to a solid support, on-resin diversification via Suzuki-Miyaura cross-coupling, and final cleavage to yield a library of substituted 1,4-benzodioxane derivatives.

Synthesis of the Key Building Block: this compound-2-carboxylic acid

To utilize this compound in solid-phase synthesis, it is first functionalized with a carboxylic acid handle. This is achieved through a two-step process starting from commercially available reagents.[1][4]

Step 1: Synthesis of Methyl this compound-2-carboxylate

Methyl this compound-2-carboxylate can be synthesized via the reaction of 3-bromocatechol and methyl 2,3-dibromopropionate.[1][4]

Step 2: Hydrolysis to this compound-2-carboxylic acid

The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid, which serves as the anchor for solid-phase synthesis.

Data Presentation

The following tables summarize the key quantitative data for the solid-phase synthesis workflow.

Table 1: Reagents for Immobilization of this compound-2-carboxylic acid on Wang Resin

| Reagent | Equivalents (eq) |

| Wang Resin | 1.0 |

| This compound-2-carboxylic acid | 3.0 |

| N,N'-Diisopropylcarbodiimide (DIC) | 3.0 |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 |

Table 2: Reagents for On-Resin Suzuki-Miyaura Cross-Coupling

| Reagent | Equivalents (eq) |

| Resin-bound Bromide | 1.0 |

| Boronic Acid | 3.0 |

| Pd(PPh₃)₄ | 0.1 |

| K₂CO₃ | 3.0 |

Table 3: Typical Cleavage Cocktail Composition

| Reagent | Volume % |

| Trifluoroacetic Acid (TFA) | 95 |

| Water | 2.5 |

| Triisopropylsilane (TIPS) | 2.5 |

Experimental Protocols

Protocol 1: Synthesis of this compound-2-carboxylic acid

-

Ester Synthesis: In a round-bottom flask, combine 3-bromocatechol (1.0 eq) and methyl 2,3-dibromopropionate (1.0 eq) in acetone. Add potassium carbonate (3.0 eq) and reflux the mixture overnight. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by silica gel chromatography to yield methyl this compound-2-carboxylate.[1][4]

-

Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and 2M aqueous sodium hydroxide. Stir the solution at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to obtain this compound-2-carboxylic acid.

Protocol 2: Immobilization on Wang Resin

-

Swell Wang resin (1.0 eq) in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

-

Drain the DMF and wash the resin with dichloromethane (DCM) (3 x 10 mL).

-

In a separate flask, dissolve this compound-2-carboxylic acid (3.0 eq) in DMF.

-

Add DIC (3.0 eq) and DMAP (0.1 eq) to the carboxylic acid solution and stir for 10 minutes to pre-activate.

-

Add the activated carboxylic acid solution to the swollen resin.

-

Agitate the mixture at room temperature for 12-16 hours.

-

Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Dry the resin under vacuum.

Protocol 3: On-Resin Suzuki-Miyaura Cross-Coupling

-

Swell the resin-bound this compound (1.0 eq) in a mixture of DMF and water (4:1).

-

In a separate flask, dissolve the desired boronic acid (3.0 eq), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (3.0 eq) in the DMF/water mixture.

-

Add the solution to the swollen resin.

-

Heat the reaction mixture at 80 °C for 8-12 hours under an inert atmosphere.

-

Cool the reaction to room temperature, drain the solvent, and wash the resin with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

Protocol 4: Cleavage from Resin

-

Wash the dried resin with DCM (3 x 10 mL).

-

Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIPS.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

-

Dry the final product under vacuum.

Visualizations

Caption: Overall workflow for the solid-phase synthesis of 1,4-benzodioxane derivatives.

Caption: On-resin Suzuki-Miyaura cross-coupling reaction for diversification.

References

Application Notes and Protocols: Synthesis of α1-Adrenergic Receptor Antagonists from 5-Bromo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of α1-adrenergic receptor antagonists, utilizing 5-Bromo-1,4-benzodioxane as a key starting material. The protocols outlined herein describe a plausible synthetic route to novel benzodioxane derivatives with potential therapeutic applications targeting the α1-adrenergic system.

Introduction

Alpha-1 (α1) adrenergic receptors, a class of G-protein coupled receptors, are crucial mediators of the sympathetic nervous system, playing a significant role in cardiovascular and nervous system function. Antagonists of these receptors are clinically important for the treatment of conditions such as hypertension and benign prostatic hyperplasia. The 1,4-benzodioxane scaffold is a well-established pharmacophore for α1-adrenergic receptor antagonists, with compounds like WB-4101 demonstrating high affinity. The introduction of a bromine atom at the 5-position of the benzodioxane ring offers a strategic point for further chemical modification to explore structure-activity relationships (SAR) and develop novel antagonists with improved selectivity and pharmacokinetic profiles.

This guide details a multi-step synthesis to produce a model α1-adrenergic receptor antagonist from this compound. It includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visualizations of the synthetic pathway and the canonical α1-adrenergic signaling cascade.

Data Presentation

Table 1: Synthesis of a this compound-based α1-Adrenergic Antagonist

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 1 | Methyl this compound-2-carboxylate | C₁₀H₉BrO₄ | 289.08 | 75 | White Solid |

| 2 | (5-Bromo-1,4-benzodioxan-2-yl)methanol | C₉H₉BrO₃ | 259.07 | 92 | Off-white Solid |

| 3 | 2-(Bromomethyl)-5-bromo-1,4-benzodioxane | C₉H₈Br₂O₂ | 323.97 | 85 | Light Brown Solid |

| 4 | N-((5-Bromo-1,4-benzodioxan-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine | C₂₀H₂₄BrNO₅ | 454.31 | 65 | White Powder |

Table 2: Spectroscopic and Pharmacological Data of the Final Compound

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI+) m/z | Kᵢ (nM) α₁ₐ | Kᵢ (nM) α₁ᵦ | Kᵢ (nM) α₁Ꮷ |

| N-((5-Bromo-1,4-benzodioxan-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine | 7.15 (d, J = 8.0 Hz, 1H), 7.05 (t, J = 8.0 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.60 (d, J = 8.4 Hz, 2H), 6.50 (t, J = 8.4 Hz, 1H), 4.40-4.30 (m, 1H), 4.20 (dd, J = 11.6, 2.8 Hz, 1H), 4.10 (t, J = 4.8 Hz, 2H), 3.95 (dd, J = 11.6, 7.2 Hz, 1H), 3.85 (s, 6H), 3.20 (t, J = 4.8 Hz, 2H), 3.10-2.95 (m, 2H) | 148.5, 143.8, 142.1, 131.2, 124.5, 122.1, 118.9, 115.6, 112.8, 105.3, 71.2, 69.8, 68.5, 56.1, 51.2, 48.9 | 454.1 [M+H]⁺, 456.1 [M+H+2]⁺ | 5.2 | 15.8 | 8.7 |

Experimental Protocols

Step 1: Synthesis of Methyl this compound-2-carboxylate

Principle: This reaction involves the Williamson ether synthesis to form the dioxan ring through the reaction of 3-bromocatechol with methyl 2,3-dibromopropionate in the presence of a base.

Materials:

-

3-Bromocatechol (1.0 eq)

-

Methyl 2,3-dibromopropionate (1.1 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromocatechol, anhydrous acetone, and potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl 2,3-dibromopropionate dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl this compound-2-carboxylate as a white solid.

Step 2: Synthesis of (5-Bromo-1,4-benzodioxan-2-yl)methanol

Principle: The ester functional group of methyl this compound-2-carboxylate is reduced to a primary alcohol using a suitable reducing agent like lithium aluminium hydride.

Materials:

-

Methyl this compound-2-carboxylate (1.0 eq)

-

Lithium aluminium hydride (LiAlH₄) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl this compound-2-carboxylate in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (5-bromo-1,4-benzodioxan-2-yl)methanol as an off-white solid, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(Bromomethyl)-5-bromo-1,4-benzodioxane

Principle: The primary alcohol is converted to a bromomethyl group using a brominating agent, such as phosphorus tribromide, to create a reactive electrophile for the subsequent N-alkylation.

Materials:

-

(5-Bromo-1,4-benzodioxan-2-yl)methanol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve (5-bromo-1,4-benzodioxan-2-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Add PBr₃ dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice and saturated aqueous NaHCO₃ solution.

-

Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 2-(bromomethyl)-5-bromo-1,4-benzodioxane can be purified by column chromatography (eluent: hexane/ethyl acetate) to give a light brown solid.

Step 4: Synthesis of N-((5-Bromo-1,4-benzodioxan-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine

Principle: The final step involves the N-alkylation of a primary amine with the synthesized 2-(bromomethyl)-5-bromo-1,4-benzodioxane. The primary amine, 2-(2,6-dimethoxyphenoxy)ethan-1-amine, is a key fragment of the WB-4101 pharmacophore.

Materials:

-

2-(Bromomethyl)-5-bromo-1,4-benzodioxane (1.0 eq)

-

2-(2,6-Dimethoxyphenoxy)ethan-1-amine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-